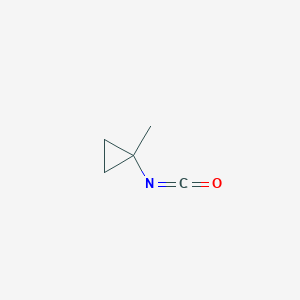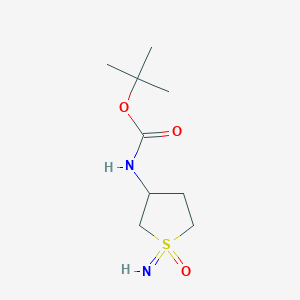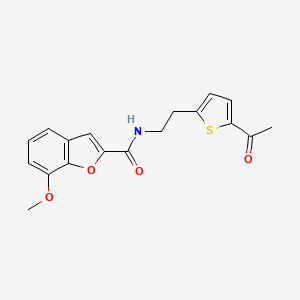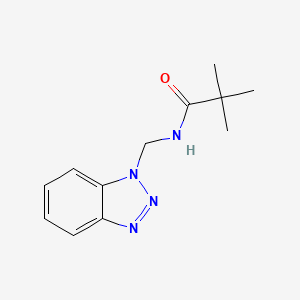
1-Isocyanato-1-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Isocyanato-1-methylcyclopropane is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Applications De Recherche Scientifique
Ethylene Action Inhibition in Agriculture
1-Isocyanato-1-methylcyclopropane, commonly known as 1-Methylcyclopropene (1-MCP), is primarily used as an inhibitor of ethylene action. It has revolutionized commercial horticulture applications by its utility in delaying ripening and extending the shelf life of fruits and vegetables. 1-MCP exhibits a higher affinity for ethylene receptors compared to ethylene itself and can influence ethylene biosynthesis through feedback inhibition. This property has made it a vital tool in studying ripening and plant development, with extensive research conducted on various fruits like apples, avocados, bananas, and tomatoes, to understand the optimal conditions for maximizing shelf life and preserving quality (Perkins-Veazie & Blankenship, 2008).
Application in Storage and Preservation Technology
The use of 1-MCP extends to storage technologies, particularly in maintaining the postharvest quality of fruits and vegetables. Its commercialization has led to rapid adoption in the apple industry and research into its potential for other products. 1-MCP affects various physiological and biochemical processes in fruits and vegetables, making it a significant tool for better understanding ethylene's role in ripening and senescence (Watkins, 2006).
Role in Enhancing Shelf Life of Horticultural Products
1-MCP is recognized as a potent inhibitor of ethylene action, capable of maintaining postharvest quality in a wide array of fresh horticultural products. Its application varies based on species, cultivar, developmental stage, and treatment conditions. The compound has been shown to affect respiration, ethylene production, volatile production, and other key aspects that influence the shelf life and quality of horticultural products (Ergun, 2006).
Use in Food and Bioprocess Technology
1-MCP's application extends to the field of food and bioprocess technology, where it is used to delay fruit ripening. Studies involving computational fluid dynamics models have been conducted to analyze the distribution of 1-MCP in storage rooms, indicating its importance in industrial-scale applications for fruit preservation (Ambaw et al., 2014).
Innovation in Controlled Release and Handling
Developing stable and controlled release forms of 1-MCP has been a focus of research, addressing the challenges of handling and applying this gaseous compound. Studies have synthesized boron derivatives of methylene cyclopropane, which are stable under ambient conditions and capable of releasing 1-MCP gradually, enhancing its application potential in various agricultural settings (Sarker, Fan, & Liu, 2015).
Mécanisme D'action
Target of Action
The primary target of 1-Isocyanato-1-methylcyclopropane is the ethylene receptors present in various organisms . Ethylene is a plant hormone that plays a crucial role in the ripening process of fruits. The compound acts as an inhibitor of ethylene perception, thereby affecting the ripening process .
Mode of Action
This compound interacts with its targets by binding to the ethylene receptors . This binding forms an ethylene-receptor complex, which results in the inhibition of ethylene perception . This interaction leads to a delay in the fruit ripening process .
Biochemical Pathways
The compound affects the biochemical pathways associated with the ripening process of fruits. It inhibits the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and suppressed the expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene . These genes and enzymes are involved in the ethylene signaling pathway, which is crucial for fruit ripening .
Pharmacokinetics
It is known that the compound is effective at low concentrations and has a non-toxic mode of action . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in a delay in the ripening process of fruits . This delay is associated with a reduction in the activities of cell wall degrading enzymes, slower weight loss, increased fruit firmness, and retention of fruit quality like TSS, sugars etc. during ripening .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. The compound’s effect is optimal at a concentration of 1 μl/l, with a treatment time of 12–24 h . The storage temperature also impacts the compound’s action, with optimal temperatures being 0 °C for temperate fruits or 20 °C for tropical fruits . The shelf temperature also plays a role, with 20 °C being the most effective .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-isocyanato-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYORXHQVJPQLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102121-96-0 |
Source


|
| Record name | 1-isocyanato-1-methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)

![3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2475381.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2475384.png)
![4-({3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2475386.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)



